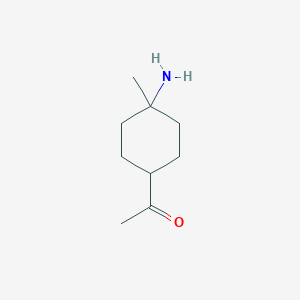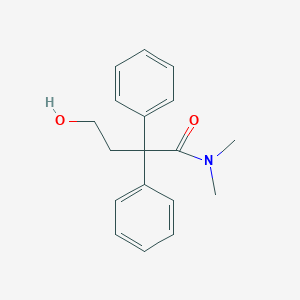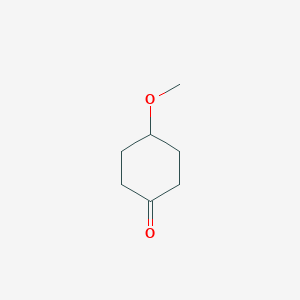
Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a dihydropyridine derivative with two ester groups (diethyl dicarboxylate), a bromophenyl group, and two methyl groups . Dihydropyridines are a class of compounds that are often used in medicinal chemistry, particularly in the development of calcium channel blockers .
Molecular Structure Analysis
The compound likely has a planar structure around the dihydropyridine ring due to the conjugated system of pi bonds. The bromophenyl group is likely to be in the plane of the ring, while the ester groups may rotate around the single bonds .Chemical Reactions Analysis
Dihydropyridines can undergo a variety of reactions, including oxidation to yield pyridine derivatives. The ester groups can undergo reactions typical of esters, such as hydrolysis, and the bromine atom on the phenyl ring makes it more reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors that could influence these properties include the presence of the bromine atom, which is quite electronegative and could influence the compound’s polarity and solubility .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through a multistep reaction involving the use of various reagents and catalysts.", "Starting Materials": [ "2-bromobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "acetic acid", "methyl iodide", "piperidine", "sodium ethoxide", "dimethyl malonate", "benzaldehyde", "sodium hydroxide", "ethyl bromoacetate" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-α,β-unsaturated ketone by reacting 2-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid.", "Step 2: Alkylation of 2-bromo-α,β-unsaturated ketone with methyl iodide and piperidine to form 4-(2-bromophenyl)-2-methyl-3-buten-2-ol.", "Step 3: Formation of 4-(2-bromophenyl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester by reacting 4-(2-bromophenyl)-2-methyl-3-buten-2-ol with dimethyl malonate in the presence of sodium ethoxide.", "Step 4: Cyclization of 4-(2-bromophenyl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester with benzaldehyde in the presence of sodium hydroxide to form Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.", "Step 5: Final step involves the purification of the product by recrystallization." ] } | |
CAS-Nummer |
861927-02-8 |
Produktname |
Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Molekularformel |
C19H20BrNO4 |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3 |
InChI-Schlüssel |
GVWVWVAVGGKGKC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C |
Piktogramme |
Irritant |
Synonyme |
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Diethyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



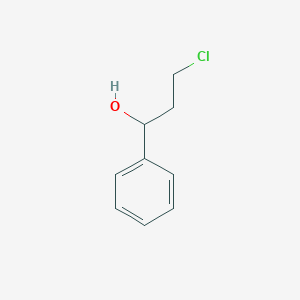
![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B142422.png)
![2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile](/img/structure/B142424.png)

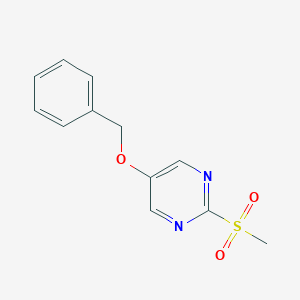

![(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine](/img/structure/B142431.png)

